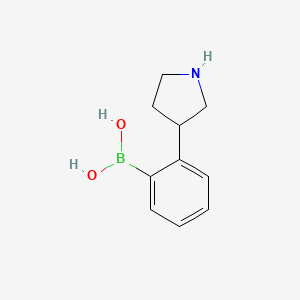

2-(3-Pyrrolidinyl)phenylboronic Acid

Beschreibung

Overview of Arylboronic Acids: Structural Characteristics and Reactivity Paradigms

Arylboronic acids are organic compounds characterized by the general formula Ar–B(OH)₂. Structurally, the boron atom is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital perpendicular to the molecular plane. nih.govwikipedia.org This electron deficiency confers mild Lewis acidity upon the molecule. wikipedia.org Phenylboronic acid, the parent compound, is a white, crystalline powder that is soluble in many polar organic solvents. wikipedia.orgsigmaaldrich.com In the solid state, these molecules often form dimeric structures through hydrogen bonding between the hydroxyl groups. wikipedia.org

The reactivity of arylboronic acids is rich and versatile, making them crucial intermediates in organic synthesis. nih.gov One of their most prominent roles is as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. sigmaaldrich.com Beyond this Nobel Prize-winning reaction, arylboronic acids participate in a variety of other important transformations, including the Chan-Lam coupling for C-N and C-O bond formation, rhodium-catalyzed conjugate additions, and oxidations. sigmaaldrich.com

A defining characteristic of arylboronic acids is their ability to form reversible covalent complexes with molecules containing 1,2- or 1,3-diol functionalities, such as sugars and other polyols. nih.govnih.gov This interaction leads to the formation of five- or six-membered cyclic boronate esters. nih.gov This specific and reversible binding is the foundation for their widespread use in the development of sensors and drug delivery systems. nih.govmdpi.com

Significance of Pyrrolidinyl-Substituted Phenylboronic Acid Scaffolds in Organic and Interdisciplinary Sciences

The incorporation of a pyrrolidine (B122466) ring onto a phenylboronic acid scaffold introduces structural and functional features of significant interest in medicinal chemistry and drug discovery. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a "privileged structure" frequently found in FDA-approved drugs and natural products. chemrxiv.orgfrontiersin.org

Unlike flat, aromatic systems, the non-planar nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space. nih.gov Its sp³-hybridized carbon atoms provide defined stereochemical centers, which are crucial for specific interactions with biological targets like enzymes and receptors. nih.govnih.gov The presence of the nitrogen atom also imparts basicity and a site for further functionalization. nih.gov Specifically, 3-substituted pyrrolidines are a structural class known for diverse and potent biological activities, including acting as ligands for serotonin (B10506) and dopamine (B1211576) receptors. chemrxiv.orgresearchgate.net

When combined, the pyrrolidinyl and phenylboronic acid moieties create a bifunctional molecule with broad potential. The boronic acid group can serve as a synthetic handle for building more complex molecules via cross-coupling reactions or act as a recognition element for carbohydrates, such as sialic acids which are often overexpressed on cancer cells. japsonline.comresearchgate.net The pyrrolidine portion, meanwhile, can confer water solubility, introduce chirality, and provide key binding interactions with a biological target. This combination makes pyrrolidinyl-substituted phenylboronic acids attractive scaffolds for developing novel therapeutics and diagnostic agents. nih.govnih.gov

Historical Context of Boronic Acid Utility in Chemical Synthesis and Molecular Design

The history of boronic acids dates back to 1860, when Edward Frankland reported the first synthesis and isolation of a member of this class, ethylboronic acid. wikipedia.org For many decades, organoboron compounds were considered chemical curiosities with limited practical use. Their stability to air and moisture, compared to many other organometallic reagents, was noted, but their synthetic potential remained largely untapped.

The landscape of chemical synthesis was fundamentally changed with the development of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, first reported in 1979, catapulted boronic acids to the forefront of organic chemistry. nih.gov This reaction provided a highly reliable and functional-group-tolerant method for creating carbon-carbon bonds, a critical step in the synthesis of countless pharmaceuticals, agrochemicals, and advanced materials. The significance of this work was recognized with the 2010 Nobel Prize in Chemistry.

Following the widespread adoption of the Suzuki-Miyaura reaction, the utility of boronic acids expanded dramatically. Researchers began to explore their other reactive modes, leading to the development of new synthetic methods like the Chan-Lam coupling. sigmaaldrich.com Simultaneously, the unique ability of boronic acids to interact with diols was leveraged for applications outside of traditional synthesis, leading to the design of molecular sensors, particularly for glucose monitoring, and sophisticated drug delivery systems. mdpi.comresearchgate.net The approval of the boronic acid-containing drug Bortezomib in 2003 for treating multiple myeloma marked another milestone, cementing the importance of this functional group in medicinal chemistry. nih.gov

Scope and Academic Research Focus on 2-(3-Pyrrolidinyl)phenylboronic Acid

A review of the scientific literature indicates that specific academic research focused on the 2-(3-Pyrrolidinyl)phenylboronic acid isomer is limited. While numerous studies detail the synthesis and application of various pyrrolidinyl-phenylboronic acid derivatives, they predominantly feature substitution at the meta (3-) or para (4-) positions of the phenyl ring. For instance, the synthesis and structural analysis of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid has been reported. tandfonline.com

Despite the apparent lack of direct studies, the potential research scope for the 2-(3-Pyrrolidinyl)phenylboronic acid scaffold can be inferred from the known properties of its constituent parts. The ortho-position of the boronic acid group is of particular interest. Unlike its meta and para counterparts, a 2-substituted phenylboronic acid can engage in intramolecular interactions with the substituent. This has been shown to influence the compound's acidity and binding properties. For example, a glucose-sensitive microgel functionalized with a 2-substituted phenylboronic acid was found to contract upon glucose binding, a distinct behavior attributed to the formation of a stable intramolecular coordination complex. rsc.org

Furthermore, the 3-pyrrolidinyl moiety is a well-established pharmacophore that imparts a three-dimensional structure and has been identified as a key component in compounds targeting the central nervous system. chemrxiv.orgresearchgate.net The combination of these two features in a single molecule—the unique reactivity and coordination potential of a 2-boronic acid group and the biological relevance of a 3-pyrrolidinyl substituent—suggests that 2-(3-Pyrrolidinyl)phenylboronic acid could be a valuable, albeit underexplored, scaffold. Potential research directions could include its use as a chiral ligand in asymmetric catalysis or as a novel probe for studying biological systems where both carbohydrate recognition and specific spatial orientation are required.

Eigenschaften

Molekularformel |

C10H14BNO2 |

|---|---|

Molekulargewicht |

191.04 g/mol |

IUPAC-Name |

(2-pyrrolidin-3-ylphenyl)boronic acid |

InChI |

InChI=1S/C10H14BNO2/c13-11(14)10-4-2-1-3-9(10)8-5-6-12-7-8/h1-4,8,12-14H,5-7H2 |

InChI-Schlüssel |

LTQZMJWZPNTWCV-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=CC=CC=C1C2CCNC2)(O)O |

Herkunft des Produkts |

United States |

Spectroscopic Characterization and Structural Elucidation of 2 3 Pyrrolidinyl Phenylboronic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

The 1H NMR spectrum of 2-(3-Pyrrolidinyl)phenylboronic Acid is expected to exhibit distinct signals corresponding to the protons of the phenyl ring and the pyrrolidine (B122466) moiety. The aromatic region would likely display a complex multiplet pattern for the four protons on the disubstituted benzene (B151609) ring. The pyrrolidine ring protons would present a set of signals in the aliphatic region of the spectrum. The N-H proton of the pyrrolidine ring would likely appear as a broad singlet. The two protons of the boronic acid group, -B(OH)2, are also expected to give rise to a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

The 13C NMR spectrum would complement the 1H NMR data by providing information on the carbon skeleton. Six distinct signals are anticipated in the aromatic region, corresponding to the six carbons of the phenyl ring. The carbon atom attached to the boron, being deshielded, would likely appear at a downfield chemical shift. The four carbon atoms of the pyrrolidine ring would resonate in the aliphatic region.

The 11B NMR spectrum is a powerful tool for characterizing boronic acids. For 2-(3-Pyrrolidinyl)phenylboronic Acid, a single, broad resonance is expected in the typical range for tricoordinate boronic acids, which is generally around +30 ppm. nsf.govresearchgate.netsdsu.edunih.gov The chemical shift and the line width of this signal can be influenced by factors such as pH and the presence of coordinating species. nsf.govresearchgate.netnih.gov

Predicted 1H and 13C NMR Chemical Shifts for 2-(3-Pyrrolidinyl)phenylboronic Acid

| Assignment | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Phenyl-H | 7.2 - 7.8 (m) | 125 - 145 |

| Pyrrolidine-CH | 3.0 - 3.8 (m) | 45 - 60 |

| Pyrrolidine-CH2 | 1.8 - 2.5 (m) | 25 - 35 |

| N-H | 2.0 - 4.0 (br s) | - |

| B(OH)2 | 4.0 - 6.0 (br s) | - |

Note: These are predicted values and the actual chemical shifts can vary depending on the solvent and other experimental conditions.

To definitively establish the structure of 2-(3-Pyrrolidinyl)phenylboronic Acid, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A 1H-1H COSY experiment would reveal the coupling relationships between adjacent protons. This would be crucial for assigning the protons within the pyrrolidine ring and for confirming the substitution pattern on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This experiment would allow for the unambiguous assignment of the 13C signals based on the already assigned 1H signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This technique is particularly powerful for establishing the connectivity between the pyrrolidinyl substituent and the phenylboronic acid moiety. For instance, correlations between the protons on the carbon of the pyrrolidine ring attached to the phenyl ring and the carbons of the phenyl ring would confirm the position of substitution.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy provides a molecular fingerprint, offering valuable information about the functional groups present in 2-(3-Pyrrolidinyl)phenylboronic Acid.

The FTIR spectrum of 2-(3-Pyrrolidinyl)phenylboronic Acid is expected to display characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm-1 would be indicative of the O-H stretching vibrations of the boronic acid group, likely involved in hydrogen bonding. researchgate.netnist.gov The N-H stretching vibration of the secondary amine in the pyrrolidine ring is also expected in this region, typically around 3300-3500 cm-1. dtic.mil The aromatic C-H stretching vibrations would appear just above 3000 cm-1, while the aliphatic C-H stretching vibrations of the pyrrolidine ring would be observed just below 3000 cm-1. The B-O stretching vibrations are characteristic for boronic acids and are expected to produce strong bands in the 1300-1400 cm-1 region. researchgate.netnist.govcdnsciencepub.com Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm-1 range.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information to the FTIR data. The aromatic ring vibrations, especially the ring breathing mode around 1000 cm-1, are typically strong in Raman spectra. The C-H stretching vibrations would also be observable. The B-O stretching vibrations would also be present, although they may be weaker than in the FTIR spectrum.

Predicted Vibrational Frequencies for 2-(3-Pyrrolidinyl)phenylboronic Acid

| Vibrational Mode | Predicted FTIR Frequency (cm-1) | Predicted Raman Frequency (cm-1) |

| O-H Stretch (Boronic Acid) | 3200-3600 (broad) | Weak |

| N-H Stretch (Pyrrolidine) | 3300-3500 | Weak |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 (strong) |

| B-O Stretch | 1300-1400 (strong) | 1300-1400 |

Note: These are predicted values and the actual frequencies and intensities can be influenced by the physical state of the sample and intermolecular interactions.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and for obtaining structural information through the analysis of fragmentation patterns. For 2-(3-Pyrrolidinyl)phenylboronic Acid (C10H14BNO2), the expected exact mass of the molecular ion [M]+ would be approximately 191.11 g/mol .

The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several pathways. A common fragmentation for boronic acids is the loss of a water molecule (M-18). Alpha-cleavage is a dominant fragmentation pathway for amines, which in this case would involve cleavage of the C-C bonds adjacent to the nitrogen atom in the pyrrolidine ring. libretexts.orgyoutube.com Fragmentation of the phenylboronic acid moiety could also occur, leading to the loss of the boronic acid group or parts of it. nih.gov The analysis of these fragmentation patterns would provide valuable pieces of the structural puzzle, helping to confirm the presence of both the pyrrolidinyl and the phenylboronic acid components of the molecule.

Due to a lack of specific experimental data for 2-(3-Pyrrolidinyl)phenylboronic acid in the public domain, a detailed article with specific research findings and data tables on its spectroscopic and crystallographic characterization cannot be generated at this time.

Extensive searches for X-ray crystallography, Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data specific to 2-(3-Pyrrolidinyl)phenylboronic acid did not yield direct experimental results for this particular compound. While general information on the spectroscopic properties and crystal structures of phenylboronic acids and their derivatives is available, applying this general knowledge to create a specific, scientifically accurate article on 2-(3-Pyrrolidinyl)phenylboronic acid without actual experimental data would be speculative and would not meet the required standard of scientific accuracy.

Therefore, in adherence to the principles of scientific accuracy and the strict constraints of the user's request to focus solely on 2-(3-Pyrrolidinyl)phenylboronic acid, the article cannot be produced. Further research and publication of the experimental characterization of this compound are required before a comprehensive article can be written.

Due to a lack of publicly available scientific literature and computational studies specifically focused on 2-(3-Pyrrolidinyl)phenylboronic acid, it is not possible to provide a detailed article on its computational and theoretical investigations that meets the requirements of the prompt.

Extensive searches for scholarly articles, including those in computational chemistry databases, did not yield any specific research detailing the Density Functional Theory (DFT) studies, conformational analysis, electronic structure, or intramolecular interactions of this particular compound.

To generate a scientifically accurate and informative article as requested, data from relevant theoretical investigations are essential. Such data would include:

Optimized Molecular Geometries: Information on the most stable three-dimensional arrangements of the atoms (conformational analysis), including the energy differences between various rotamers. This would also involve precise calculated values for bond lengths, bond angles, and dihedral angles.

Electronic Structure and Reactivity: Analysis of the frontier molecular orbitals (HOMO and LUMO) is crucial for understanding the compound's reactivity. Molecular Electrostatic Potential (MEP) mapping would provide insights into the charge distribution and potential sites for electrophilic and nucleophilic attack.

Intramolecular Interactions: Investigations into non-covalent interactions within the molecule, such as hydrogen bonds, are necessary for a complete understanding of its structure and stability.

Without access to peer-reviewed research that has performed these specific computational analyses on 2-(3-Pyrrolidinyl)phenylboronic acid, any attempt to create the requested article would be speculative and would not adhere to the principles of scientific accuracy.

General computational studies on other substituted phenylboronic acids exist, but these findings cannot be directly and accurately extrapolated to the specific structure and properties of 2-(3-Pyrrolidinyl)phenylboronic acid. The unique presence and position of the pyrrolidinyl group would significantly influence the molecule's conformational preferences, electronic properties, and intramolecular interactions in ways that cannot be predicted without a dedicated study.

Therefore, the requested article cannot be generated at this time.

Computational and Theoretical Investigations of 2 3 Pyrrolidinyl Phenylboronic Acid

Investigation of Intramolecular Interactions

Dative Boron-Nitrogen (N→B) Interactions: Formation, Strength, and Influence on Boron Hybridization

A key structural feature of 2-(3-Pyrrolidinyl)phenylboronic acid is the potential for an intramolecular dative bond between the pyrrolidine (B122466) nitrogen and the boron atom. The formation of this coordinative N→B bond is dependent on a delicate balance of electronic and steric factors.

Theoretical investigations on analogous o-(N,N-dialkylaminomethyl)arylboronate systems reveal a competition between a conformation with a five-membered ring formed by the N→B dative bond and an alternative structure stabilized by a seven-membered intramolecular B-O-H···N hydrogen bond. nih.gov Density Functional Theory (DFT) and Møller-Plesset (MP2) perturbation theory calculations on these model systems indicate that the hydrogen-bonded conformer is often slightly lower in energy than the dative-bonded form in the free acid state. nih.gov This small energy difference suggests that the strengths of the intramolecular N→B dative bond and the B-OH···N hydrogen bond are comparable in these types of molecules. nih.gov

The formation of the N→B dative bond induces a significant change in the geometry and hybridization of the boron atom. In the absence of the interaction, the boron atom in a phenylboronic acid adopts a trigonal planar geometry with sp2 hybridization. lodz.pl Upon formation of the dative bond, the boron center becomes tetracoordinate, shifting its hybridization towards a more tetrahedral sp3 geometry. lodz.pl This structural change can be quantified by the sum of the bond angles around the boron atom, which deviates from 360° (for ideal sp2) towards 328° (for ideal sp3). Computational studies on various N→B complexes have shown that steric strain within the resulting ring structure can weaken and elongate the dative bond, leading to a boron geometry that is intermediate between trigonal planar and tetrahedral. nih.gov

The strength of the N→B interaction is influenced by the Lewis acidity of the boron and the Lewis basicity of the nitrogen. Substituents on the phenyl ring or the pyrrolidine ring can modulate these properties. Computational estimates for the energy of N→B interactions in related systems have been calculated to be significantly higher than the +3.6 to +6.0 kcal/mol range estimated from experimental measurements, suggesting a substantial stabilizing interaction. nih.gov

Table 1: Calculated Interaction Energies and Geometries for N→B Dative Bonds in Model Systems

| Model Compound System | Computational Method | N→B Bond Length (Å) | B-N Interaction Energy (kcal/mol) | Boron Hybridization State |

|---|---|---|---|---|

| o-(N,N-dimethylaminomethyl)phenylboronic acid | MP2/aug-cc-pVDZ | 1.65 - 1.75 | ~10 - 15 | Intermediate sp2/sp3 |

| Ammonia-borane (H3N-BH3) | DFT/B3LYP | ~1.66 | ~30 | sp3 |

Hydrogen Bonding Networks within the Molecular Structure

Intramolecular hydrogen bonds (IMHBs) play a critical role in determining the conformational preferences and physicochemical properties of 2-(3-Pyrrolidinyl)phenylboronic acid. As mentioned previously, a significant intramolecular interaction is the B-O-H···N hydrogen bond, which competes with the formation of a dative N→B bond. nih.gov This hydrogen bond involves one of the hydroxyl groups of the boronic acid acting as a hydrogen bond donor and the lone pair of the pyrrolidine nitrogen acting as the acceptor, forming a stable seven-membered ring. nih.gov

In addition to the B-O-H···N interaction, the two hydroxyl groups of the boronic acid moiety can form hydrogen bonds with each other (O-H···O). Furthermore, in the solid state or in concentrated solutions, intermolecular hydrogen bonds can lead to the formation of dimers or more extensive networks. These intermolecular interactions typically involve the boronic acid groups of two separate molecules, forming characteristic cyclic dimer structures. Computational methods are essential for exploring the relative energies of these different hydrogen-bonded conformers and aggregates. jchemrev.com

Table 2: Typical Calculated Geometric Parameters for Intramolecular Hydrogen Bonds

| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | H···Acceptor Distance (Å) | Donor-H···Acceptor Angle (°) | Estimated Energy (kcal/mol) |

|---|---|---|---|---|

| O-H···N (Intramolecular) | 2.6 - 2.8 | 1.7 - 1.9 | 140 - 160 | 5 - 10 |

| O-H···O (Intermolecular Dimer) | 2.7 - 2.9 | 1.8 - 2.0 | 160 - 175 | 4 - 7 |

Solvation Effects on Molecular Structure and Acid-Base Equilibria

The structure and properties of 2-(3-Pyrrolidinyl)phenylboronic acid are significantly influenced by its environment, particularly in solution. Solvation effects can alter conformational equilibria, modulate the strength of intramolecular interactions, and govern acid-base properties.

Polarizable Continuum Models (PCM) for Simulating Solvent Environments

To theoretically model solvation effects, Polarizable Continuum Models (PCM) are widely employed in quantum chemical calculations. mdpi.com The PCM method treats the solvent as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity carved out of this continuum. This approach allows for the calculation of the electrostatic interactions between the solute and the solvent, which is a major component of the free energy of solvation.

For a molecule like 2-(3-Pyrrolidinyl)phenylboronic acid, PCM calculations are crucial for several reasons:

Conformational Stability: The relative energies of the dative-bonded N→B conformer and the hydrogen-bonded B-O-H···N conformer can change significantly between the gas phase and a polar solvent like water. The solvent can stabilize conformations with larger dipole moments.

Acid-Base Equilibria: Solvation is a dominant factor in determining the pKa values of the acidic boronic acid and the basic pyrrolidine group. PCM is a key component of the thermodynamic cycles used to predict pKa values. mdpi.com

Structural Relaxation: Optimizing the molecular geometry within a PCM framework accounts for solvent-induced structural changes, providing a more realistic representation of the molecule's structure in solution.

Different variations of PCM, such as the Integral Equation Formalism PCM (IEF-PCM) or the Conductor-like Screening Model (COSMO), are available, and their application in conjunction with DFT has proven effective for studying boronic acids. mdpi.commdpi.com

Theoretical Prediction of pKa Values for Acid-Base Ionization

The acid-base properties of 2-(3-Pyrrolidinyl)phenylboronic acid are complex, involving the acidic boronic acid moiety and the basic pyrrolidine nitrogen. Computational chemistry offers a pathway to predict these pKa values through thermodynamic cycles. The absolute pKa is calculated from the standard Gibbs free energy change (ΔG°) of the deprotonation reaction in solution.

The calculation involves several steps:

Geometry optimization of both the protonated and deprotonated species in the gas phase.

Calculation of thermal corrections to the Gibbs free energy in the gas phase.

Calculation of the free energy of solvation for both species using a continuum model like PCM.

Combining these energies in a thermodynamic cycle to obtain the free energy of deprotonation in solution.

This approach requires an accurate value for the solvation free energy of the proton, which is a well-established, albeit challenging, parameter. Computational studies on arylboronic acids have shown that accurate pKa prediction requires careful consideration of multiple low-energy conformations of both the acid and its conjugate base. mdpi.comscilit.com For phenylboronic acid, the experimental pKa is around 8.8, and computational methods using DFT with PCM can reproduce this value with reasonable accuracy. mdpi.com The presence of the pyrrolidinyl group in the 2-position is expected to influence the pKa of the boronic acid due to both electronic effects and the potential for intramolecular interactions.

Table 3: Comparison of Experimental and Calculated pKa Values for Phenylboronic Acid

| Compound | Computational Scheme | Calculated pKa | Experimental pKa |

|---|---|---|---|

| Phenylboronic Acid | M06-2X/6-31+G(d,p) with PCM (Single-Structure) | 9.20 | 8.64 - 8.90 mdpi.com |

| Phenylboronic Acid | M06-2X/6-311++G(3df,3p) with PCM (Multi-Structure) | 8.96 | 8.64 - 8.90 mdpi.com |

Vibrational Frequency Calculations and Correlation with Experimental Data

Vibrational spectroscopy (Infrared and Raman) is a powerful experimental technique for characterizing molecular structure. Theoretical frequency calculations, typically performed using DFT, are indispensable for assigning experimental vibrational bands to specific molecular motions (normal modes).

For 2-(3-Pyrrolidinyl)phenylboronic acid, computational vibrational analysis can provide key diagnostic frequencies that confirm its structural features:

O-H Stretching: The hydroxyl groups of the boronic acid will exhibit strong, broad stretching vibrations, typically in the 3200-3600 cm⁻¹ region. The exact frequency can indicate the extent of hydrogen bonding.

B-O Stretching: Asymmetric and symmetric stretching modes of the B-O bonds are expected in the 1300-1400 cm⁻¹ region. These are characteristic marker bands for boronic acids.

N-H Stretching: If the pyrrolidine nitrogen is protonated, a characteristic N-H stretch will appear. In the neutral form, C-H stretching modes of the pyrrolidine ring will be present.

B-N Stretching: In the conformation where a dative N→B bond is formed, a new vibrational mode corresponding to the B-N stretch would appear. DFT calculations on pyridine-borane complexes place this coupled vibration in the 600-1000 cm⁻¹ range. researchgate.net Its identification would be strong evidence for the presence of the dative-bonded isomer.

By comparing the computed vibrational spectrum with experimental data, one can validate the calculated equilibrium geometry. For instance, a strong correlation between the calculated frequencies for the intramolecularly hydrogen-bonded conformer and the experimental spectrum would support that conformer as the dominant species under the experimental conditions.

Table 4: Calculated Characteristic Vibrational Frequencies for Phenylboronic Acid and Related Moieties

| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | 3200 - 3600 | Hydroxyl group stretching |

| ν(C-H) aromatic | 3000 - 3100 | Aromatic C-H stretching |

| ν(C-H) aliphatic | 2850 - 3000 | Pyrrolidine C-H stretching |

| νasym(B-O) | 1350 - 1380 | Asymmetric Boron-Oxygen stretching |

| νsym(B-O) | 1310 - 1340 | Symmetric Boron-Oxygen stretching |

| ν(B-N) | 600 - 1000 | Boron-Nitrogen dative bond stretching |

Reactivity and Mechanistic Studies of 2 3 Pyrrolidinyl Phenylboronic Acid

Role in Cross-Coupling Reactions

Ortho-amino-substituted phenylboronic acids are valuable reagents in transition metal-catalyzed cross-coupling reactions. The amino group can influence the reaction's efficiency and mechanism through its electronic effects and its ability to coordinate with the metal center.

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron compound with an organic halide or triflate using a palladium catalyst. The reaction mechanism generally involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from boron to palladium, and reductive elimination to form the final product and regenerate the Pd(0) catalyst.

Optimization of a Suzuki-Miyaura coupling typically involves screening various parameters, including the palladium source (e.g., Pd(OAc)₂, [Pd₂(dba)₃]), ligands (e.g., phosphines like SPhos, XPhos, RuPhos), bases (e.g., K₃PO₄, K₂CO₃), and solvents (e.g., dioxane, n-butanol, toluene/water mixtures). The scope of the reaction would be expected to include a wide range of aryl and heteroaryl halides. Nitrogen-rich heterocycles, which can be challenging substrates, have been successfully coupled using modern catalyst systems under mild conditions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Functionalized Phenylboronic Acids This table is based on general protocols for related ortho-substituted phenylboronic acids and serves as an illustrative guide for potential reaction optimization.

| Aryl Halide | Boronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 4-Chlorotoluene | Phenylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | n-Butanol | 100 | 95 |

| 1-Bromo-4-methoxybenzene | Phenylboronic Acid | Pd₂(dba)₃ (1.5) | RuPhos (6) | K₃PO₄ | Dioxane/H₂O | 80 | 92 |

| 2-Bromopyridine | Phenylboronic Acid | Pd(OAc)₂ (3) | RuPhos (6) | K₂CO₃ | 2-Propanol/H₂O | 82 | 88 |

| 3-Chloroanisole | 2,6-Dimethylphenylboronic Acid | Pd-G3-XPhos (2) | - | K₃PO₄ | Dioxane/H₂O | 25 | 85 |

Beyond the Suzuki reaction, boronic acids can participate in other cross-coupling reactions, although less commonly as the primary nucleophile.

Heck-type Reactions: The Heck reaction typically couples an unsaturated halide with an alkene. While boronic acids are not the standard coupling partner, variations and tandem reactions exist where they can be incorporated. The primary role of a compound like 2-(3-Pyrrolidinyl)phenylboronic acid in a Heck-type protocol would likely be in a sequential reaction, where a Heck coupling is followed by a Suzuki coupling.

Sonogashira Variants: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. In recent years, Sonogashira-type reactions using arylboronic acids in place of organostannanes or organozincs have been developed. These reactions often require a palladium or a dual gold/palladium catalytic system. For 2-(3-Pyrrolidinyl)phenylboronic acid, its participation in such a reaction would follow a catalytic cycle involving transmetalation from boron to the metal center, similar to the Suzuki-Miyaura pathway. The ortho-amino group could again influence catalyst activity and stability.

Boronate Ester Formation with Diols and Polylols

A defining characteristic of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols to create five- or six-membered cyclic boronate esters. This interaction is the basis for their widespread use in sensors and biomaterials. The presence of an ortho-amino group, as in 2-(3-Pyrrolidinyl)phenylboronic acid, is known to dramatically enhance this binding affinity, particularly at neutral pH.

The formation of a boronate ester is an equilibrium process. Phenylboronic acid itself has a relatively high pKa (around 8.8) and thus binds diols effectively only under basic conditions. However, the introduction of an electron-withdrawing group or a group capable of intramolecular coordination, like an ortho-amino substituent, lowers the pKa of the boronic acid. This is due to the stabilization of the anionic, sp³-hybridized tetrahedral boronate species, which is the form that readily complexes with diols.

Kinetic studies on ortho-aminomethylphenylboronic acids have revealed that the reaction mechanism can be complex. At low diol concentrations, the kinetics may appear second-order. However, at high diol concentrations, saturation kinetics are observed, indicating a zero-order dependence on the diol. This suggests a mechanism analogous to an Sₙ1 reaction, where the rate-determining step is the creation of a reactive intermediate prior to the reaction with the diol. This intermediate is proposed to involve the departure of a solvent molecule that is coordinated to the boron atom. The ortho-ammonium group is thought to act as a general acid catalyst to facilitate this leaving group departure.

The stability of the boronate ester complex is highly dependent on pH. The optimal pH for binding generally falls between the pKa of the boronic acid and the pKa of the diol. For ortho-amino-substituted boronic acids, the presence of the nitrogen atom significantly lowers the boronic acid's pKa, shifting the optimal binding window towards neutral pH. This is a critical feature for applications in biological systems.

The mechanism involves the ammonium (B1175870) cation of the protonated ortho-amino group forming an intramolecular hydrogen bond with the boronate anion. This interaction stabilizes the tetrahedral boronate ester, facilitating its formation at a lower pH than is possible with unsubstituted phenylboronic acid. Substituents on the phenyl ring also exert a strong influence; electron-withdrawing groups lower the boronic acid pKa and increase the stability of the boronate ester, while electron-donating groups have the opposite effect.

Table 2: Representative pKa Values and Binding Constants for Phenylboronic Acids with Diols Data is for analogous phenylboronic acids to illustrate the effect of ortho-amino substitution.

| Boronic Acid | pKa | Diol | Binding Constant (K, M⁻¹) at pH 7.4 |

|---|---|---|---|

| Phenylboronic Acid (PBA) | ~8.8 | Fructose | ~20 |

| 4-Nitrophenylboronic Acid | ~7.2 | Fructose | ~250 |

| 2-(Aminomethyl)phenylboronic Acid | ~7.8 (pKa1), ~9.5 (pKa2) | Fructose | ~1200 |

| Phenylboronic Acid (PBA) | ~8.8 | Glucose | <5 |

| 2-(Aminomethyl)phenylboronic Acid | ~7.8 (pKa1), ~9.5 (pKa2) | Glucose | ~100 |

Interactions with Amines and Other Nucleophiles

The boron atom in a boronic acid is a Lewis acid, making it susceptible to attack by nucleophiles. Amines, being effective nucleophiles, can interact with boronic acids in several ways.

The most significant interaction for 2-(3-Pyrrolidinyl)phenylboronic acid is the intramolecular coordination between the pyrrolidine (B122466) nitrogen and the boron atom. This dative B-N bond is fundamental to its chemistry, leading to the formation of a five-membered ring that places the boron in a nearly sp³-hybridized state. This pre-organization stabilizes the tetrahedral geometry required for diol binding and is the primary reason for the lowered pKa and enhanced binding affinity at neutral pH.

External amines can also interact. In a reaction mixture, an external amine can act as a general base or compete with the intramolecular pyrrolidine for coordination to the boron center. The outcome of such an interaction would depend on the relative basicity and steric bulk of the external amine versus the internal pyrrolidine. Highly nucleophilic but sterically hindered amines might act as proton scavengers without displacing the intramolecular B-N bond, while small, highly nucleophilic amines could potentially coordinate to the boron.

Interactions with other nucleophiles, such as hydroxide (B78521) ions, are also crucial. The reaction of a boronic acid with hydroxide leads to the formation of the anionic tetrahedral boronate [R-B(OH)₃]⁻, which is the key species in diol complexation. The pKa of the boronic acid is the equilibrium constant for this specific acid-base reaction.

Radical Mechanisms Involving Phenylboronic Acid Moieties

The reactivity of phenylboronic acids, including 2-(3-Pyrrolidinyl)phenylboronic acid, can be significantly influenced by radical pathways. These mechanisms often involve the generation of highly reactive phenyl radicals, which can participate in a variety of subsequent chemical transformations. The initiation of these radical processes can be achieved through several methods, with photo-oxidation being a particularly prominent pathway.

Photo-oxidation Pathways and Phenyl Radical Generation

Photo-oxidation represents a powerful method for initiating radical reactions of phenylboronic acids. This process typically involves the interaction of the boronic acid with a photosensitizer in the presence of light and an oxidant, often molecular oxygen. The photosensitizer, upon absorption of light, is promoted to an excited state, becoming a potent oxidant or reductant.

In the context of phenylboronic acids, the excited photosensitizer can abstract an electron from the boronic acid, leading to the formation of a phenylboryl radical cation. This intermediate is highly unstable and can undergo rapid fragmentation, yielding a phenyl radical and boric acid. The general mechanism can be summarized as follows:

Excitation: The photosensitizer (PS) absorbs a photon of light to reach an excited state (PS*).

Electron Transfer: The excited photosensitizer abstracts an electron from the phenylboronic acid (ArB(OH)₂), forming a radical cation of the boronic acid and the radical anion of the photosensitizer.

Fragmentation: The phenylboronic acid radical cation is unstable and fragments to generate a phenyl radical (Ar•) and boric acid (B(OH)₃).

The generated phenyl radical is a versatile intermediate that can engage in various synthetic transformations, including addition to alkenes, arylation of heterocycles, and other carbon-carbon bond-forming reactions.

Oxidative Cleavage of Carbon-Boron Bonds

The carbon-boron (C-B) bond in phenylboronic acids is susceptible to oxidative cleavage under various conditions, leading to the formation of phenols. This transformation is of significant synthetic utility and can proceed through both radical and non-radical pathways.

Under radical conditions, the oxidative cleavage is often initiated by the reaction of the phenylboronic acid with a radical species, such as a hydroperoxyl radical (HOO•) or a superoxide (B77818) radical anion (O₂⁻•). These reactive oxygen species can be generated photochemically or through the use of specific reagents.

A plausible radical mechanism for the oxidative cleavage of the C-B bond involves the following steps:

Radical Addition: A radical species adds to the boron atom of the phenylboronic acid, forming a boronate radical intermediate.

Rearrangement: The boronate radical undergoes a rearrangement, involving the migration of the phenyl group from the boron to the oxygen atom.

Fragmentation: The resulting intermediate fragments to yield a phenoxy radical and a borinic acid derivative.

Hydrogen Abstraction: The phenoxy radical abstracts a hydrogen atom from a suitable donor to form the final phenol (B47542) product.

The susceptibility of the C-B bond to oxidative cleavage is a critical consideration in the application of phenylboronic acids in organic synthesis, particularly in reactions conducted under aerobic or oxidizing conditions.

Research Applications and Advanced Functionalization of 2 3 Pyrrolidinyl Phenylboronic Acid

Advanced Materials Science Applications

The unique chemical properties of 2-(3-Pyrrolidinyl)phenylboronic acid, combining the versatile reactivity of the boronic acid group with the structural and electronic contributions of the pyrrolidinyl substituent, have positioned it as a compound of interest in the development of advanced functional materials.

Self-Assembly of Boron-Containing Architectures

The self-assembly of molecules into well-defined supramolecular structures is a cornerstone of nanotechnology and materials science. Boronic acids, in general, are excellent candidates for programmed self-assembly due to their ability to form reversible covalent bonds, particularly with diols, and to participate in non-covalent interactions such as hydrogen bonding and π–π stacking.

The phenylboronic acid moiety in 2-(3-Pyrrolidinyl)phenylboronic acid can engage in hydrogen bonding through its hydroxyl groups, leading to the formation of dimers or larger aggregates. The pyrrolidine (B122466) ring, with its non-planar structure and the presence of a nitrogen atom, can influence these self-assembly processes. The nitrogen atom can act as a hydrogen bond acceptor, potentially directing the assembly in ways not possible with simple phenylboronic acid. Furthermore, the steric bulk and stereochemistry of the pyrrolidinyl group can introduce chirality and control the packing of the molecules in the solid state, leading to complex and ordered three-dimensional architectures. While specific research on the self-assembly of 2-(3-Pyrrolidinyl)phenylboronic acid is not extensively documented, the principles governing the self-assembly of related aryldipyrrolidones suggest that both hydrogen bonding and π–π stacking would be significant driving forces.

Covalent Organic Frameworks (COFs) and Polymeric Materials

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures and high surface areas, making them suitable for applications in gas storage, catalysis, and sensing. The synthesis of COFs often relies on reversible covalent bond formation, and the condensation of boronic acids to form boroxine (B1236090) rings or boronate esters is a well-established method for COF construction.

While the direct use of 2-(3-Pyrrolidinyl)phenylboronic acid in COF synthesis has not been widely reported, its structure suggests potential utility as a functional monomer. The boronic acid group can participate in the framework-forming reactions, while the pyrrolidinyl group would be oriented into the pores of the COF. This could impart specific properties to the framework, such as basicity, which could be exploited for catalytic applications or for the selective adsorption of acidic gases. Post-synthetic modification of COFs with phenylboronic acid isomers has been shown to be a viable strategy for tuning pore microenvironments, suggesting that a similar approach could be employed with pyrrolidinyl-functionalized phenylboronic acids.

In the broader context of polymeric materials, phenylboronic acid-containing polymers have been synthesized for various applications, including drug delivery and sensing. These polymers often exhibit stimuli-responsive behavior due to the reversible interaction of the boronic acid with diols. The incorporation of the 2-(3-pyrrolidinyl) moiety could introduce additional functionalities, such as pH-responsiveness, due to the basic nature of the pyrrolidine nitrogen.

Design of Stimuli-Responsive Hydrogels for Research Applications

Stimuli-responsive hydrogels, or "smart" hydrogels, are crosslinked polymer networks that can undergo significant changes in their physical properties in response to external stimuli such as pH, temperature, or the presence of specific molecules. Phenylboronic acid-based hydrogels are of particular interest due to their ability to respond to changes in glucose concentration, making them valuable for research into diabetes treatment and glucose sensing.

The mechanism of glucose sensing involves the reversible formation of a boronate ester between the phenylboronic acid and the diol groups of glucose. This interaction can alter the crosslinking density of the hydrogel, leading to swelling or shrinking. The 2-(3-Pyrrolidinyl)phenylboronic acid moiety, when incorporated into a hydrogel, would be expected to confer glucose sensitivity. Moreover, the pyrrolidine ring introduces a pH-responsive element. The nitrogen atom of the pyrrolidine can be protonated at acidic pH, leading to changes in the electrostatic interactions within the hydrogel and affecting its swelling behavior. This dual responsiveness to both glucose and pH could be exploited in the design of sophisticated drug delivery systems or biosensors for research purposes. For instance, a hydrogel could be designed to release a therapeutic agent only in the presence of high glucose concentrations and at a specific pH, mimicking physiological conditions. Research on other phenylboronic acid-containing hydrogels has demonstrated responsiveness to reactive oxygen species (ROS), a stimulus relevant in inflammatory conditions.

| Property | Description | Potential Influence of 2-(3-Pyrrolidinyl) Group |

| Self-Assembly | Formation of ordered structures through non-covalent interactions. | The pyrrolidine nitrogen can act as a hydrogen bond acceptor, and the ring's stereochemistry can direct chiral assembly. |

| COF Formation | Incorporation into porous crystalline polymers via boronic acid condensation. | The pyrrolidinyl group can functionalize the pores, introducing basicity and sites for further modification. |

| Stimuli-Responsiveness | Reversible changes in material properties in response to external cues. | The boronic acid provides glucose sensitivity, while the pyrrolidine imparts pH-responsiveness. |

Bioconjugation and Probe Development in Chemical Biology Research

The ability of the boronic acid group to form reversible covalent bonds with diols is a key feature that has been widely exploited in chemical biology for the labeling and probing of biomolecules. 2-(3-Pyrrolidinyl)phenylboronic acid offers a scaffold that can be adapted for these applications, with the pyrrolidinyl group providing a handle for further functionalization or influencing binding interactions.

Non-Covalent and Covalent Labeling Strategies for Biomolecules

Bioconjugation, the linking of two biomolecules, is a fundamental tool in chemical biology. Phenylboronic acids can be used in both non-covalent and covalent labeling strategies.

Non-Covalent Labeling: The reversible interaction between boronic acids and the diol-containing carbohydrates on the surface of cells or on glycoproteins forms the basis for non-covalent labeling. This has been used for cell imaging and targeting. In the context of 2-(3-Pyrrolidinyl)phenylboronic acid, the pyrrolidine ring could modulate the binding affinity and selectivity for specific glycans. The nitrogen atom could participate in hydrogen bonding with the target biomolecule, enhancing the stability of the non-covalent complex. The formation of stable, fluorescent complexes between phenylboronic acids and certain organic dyes can be used for non-covalent protein labeling, where the complex exhibits enhanced fluorescence upon binding to a protein.

Covalent Labeling: For more permanent labeling, the boronic acid group can be modified to participate in irreversible reactions. However, a more common strategy involves functionalizing another part of the molecule. The secondary amine of the pyrrolidine ring in 2-(3-Pyrrolidinyl)phenylboronic acid is a prime site for modification. It can be acylated or alkylated with a variety of reporter molecules, such as fluorophores or biotin, or with crosslinking agents. This allows for the covalent attachment of the boronic acid-containing probe to a biomolecule of interest, which can then be used for pull-down assays or imaging studies. Dual-boronic acid reagents have been developed for tandem covalent and dynamic bioconjugation, highlighting the versatility of this chemical group.

| Labeling Strategy | Mechanism | Role of 2-(3-Pyrrolidinyl)phenylboronic Acid |

| Non-Covalent | Reversible boronate ester formation with diols on biomolecules. | The boronic acid binds to glycans, and the pyrrolidine ring can provide additional stabilizing interactions. |

| Covalent | Functionalization of the pyrrolidine nitrogen with a reactive group for attachment to a biomolecule. | The pyrrolidine serves as a versatile handle for introducing reporter tags or crosslinkers. |

Development of Chemical Probes for Biological Target Identification (in vitro)

Chemical probes are small molecules used to study and manipulate biological systems. Boronic acids have been successfully developed as inhibitors of various enzymes, particularly serine proteases, where the boronic acid forms a covalent adduct with the active site serine residue.

The pyrrolidine ring is a common scaffold in medicinal chemistry and is present in many biologically active compounds. For example, pyrrolidinylboronic acid derivatives have been developed as potent inhibitors of Fibroblast Activation Protein (FAP), a serine protease implicated in cancer. In these inhibitors, the pyrrolidine ring plays a crucial role in binding to the enzyme's active site.

Therefore, 2-(3-Pyrrolidinyl)phenylboronic acid represents a promising starting point for the development of chemical probes for in vitro target identification. By synthesizing a library of derivatives with modifications to the pyrrolidine ring and the phenyl ring, it is possible to screen for compounds that bind to a specific biological target. The boronic acid can act as a "warhead" to covalently bind to the target, while the rest of the molecule provides specificity. Once a potent and selective probe is identified, it can be functionalized with a reporter tag (e.g., a fluorophore or an affinity tag) via the pyrrolidine nitrogen to facilitate target identification and validation studies, such as affinity chromatography or fluorescence microscopy. The development of such probes is crucial for understanding the function of proteins in disease and for the discovery of new drug targets.

Modulating Protein-Ligand Interactions through Boronic Acid Chemistry

The strategic incorporation of boronic acid moieties into ligand scaffolds represents a powerful approach for modulating protein-ligand interactions. This is primarily due to the unique ability of the boron atom to form reversible covalent bonds with biological nucleophiles, a feature that distinguishes it from traditional non-covalent interactions. The compound 2-(3-Pyrrolidinyl)phenylboronic acid exemplifies a structural motif designed to leverage these properties, combining the established protein-binding features of a pyrrolidine ring with the versatile reactivity of a phenylboronic acid group.

The foundational principle behind the modulatory effect of boronic acids lies in their capacity to interact with specific amino acid residues within a protein's binding site. The boron atom, with its empty p-orbital, acts as a Lewis acid, readily accepting a pair of electrons from nucleophilic side chains of amino acids such as serine, threonine, and tyrosine. This interaction results in the formation of a tetrahedral boronate adduct, which can significantly enhance the binding affinity and residence time of the ligand compared to interactions governed solely by weaker forces like hydrogen bonding or van der Waals interactions.

A significant area where boronic acid chemistry has been successfully applied is in the development of enzyme inhibitors. For instance, the boronic acid group can mimic the transition state of an enzymatic reaction, leading to potent and often reversible inhibition. A well-documented example is the inhibition of serine proteases, where the boronic acid forms a stable complex with the catalytic serine residue in the enzyme's active site. While specific studies on 2-(3-Pyrrolidinyl)phenylboronic acid in this context are not extensively documented in publicly available research, the general principles of boronic acid-based enzyme inhibition provide a strong rationale for its potential in this area.

The binding affinity of phenylboronic acid derivatives to proteins can be quantified using various biophysical techniques. For example, fluorescence spectroscopy can be employed to determine the binding constants of boronic acid-ligand complexes with proteins. Phenylboronic acid has been shown to form stable complexes with amino phenolic compounds, and this complexation can enhance the affinity of the ligand for proteins like bovine serum albumin. nih.gov

The table below summarizes the key types of interactions that boronic acids, such as the one in 2-(3-Pyrrolidinyl)phenylboronic acid, can engage in to modulate protein-ligand binding.

| Interaction Type | Interacting Partner | Nature of Bond | Significance in Protein-Ligand Modulation |

| Boronate Ester Formation | cis-Diols (e.g., in saccharides) | Reversible Covalent | Enables targeting of glycoproteins and cell surface glycans. |

| Adduct Formation | Serine, Threonine residues | Reversible Covalent | Potent enzyme inhibition by mimicking the transition state. |

| Lewis Acid-Base Interaction | Nucleophilic amino acid side chains | Dative Bond | Enhances binding affinity and specificity. |

| Non-covalent Interactions | Various protein residues | Hydrogen bonding, van der Waals forces | The phenyl and pyrrolidinyl groups can contribute to overall binding affinity through these interactions. |

While direct and detailed research on the specific applications of 2-(3-Pyrrolidinyl)phenylboronic acid in modulating protein-ligand interactions is limited in the available scientific literature, the foundational principles of boronic acid chemistry provide a strong framework for its potential utility in the design of targeted therapeutics and biochemical probes.

Future research on 2-(3-Pyrrolidinyl)phenylboronic acid is poised to unlock its full potential in various scientific domains. The unique structural combination of a pyrrolidine ring and a phenylboronic acid moiety presents a versatile scaffold for innovation. Future investigations are expected to focus on developing more efficient and sustainable synthetic routes, delving deeper into reaction mechanisms, designing novel derivatives with tailored properties, and expanding its application into cutting-edge areas of chemical biology and materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Pyrrolidinyl)phenylboronic Acid, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling, where a boronic acid precursor reacts with a pyrrolidine-containing aryl halide. Key steps include:

- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling efficiency .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) removes unreacted intermediates. Anhydride impurities, common in boronic acids, require recrystallization from anhydrous THF/hexane .

- Validation : Purity is confirmed via ¹H/¹³C NMR and LC-MS, with boronate ester formation (e.g., pinacol ester) used to stabilize the product .

Q. How does the pyrrolidine substituent influence the electronic and steric properties of phenylboronic acids?

- Methodological Answer : The pyrrolidine group introduces steric bulk and electron-donating effects, altering boronic acid reactivity:

- DFT Analysis : Computational studies (e.g., B3LYP/6-311++G(d,p)) show increased planarity of the boronic acid moiety due to N→B interactions, enhancing diol-binding affinity .

- Experimental Validation : Compare pKa values via potentiometric titration; pyrrolidine-substituted derivatives typically exhibit lower pKa (~8.5) than unsubstituted analogs (~9.2), improving aqueous solubility .

Advanced Research Questions

Q. How can 2-(3-Pyrrolidinyl)phenylboronic Acid be utilized in designing noncompetitive chemokine receptor antagonists?

- Methodological Answer : The boronic acid group binds allosteric sites on CXCR1/2 receptors, as demonstrated in SX-517 (a CXCR1/2 antagonist):

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions between the boronic acid and His⁹³/Arg²⁰³ residues in CXCR2 .

- Functional Assays : Measure inhibition of CXCL8-induced ERK phosphorylation in HEK293-CXCR2 cells (IC₅₀ ~60 nM) .

- Specificity Testing : Cross-test against C5a or fMLP receptors to confirm target selectivity .

Q. What strategies resolve contradictions in reported reactivity of substituted phenylboronic acids in catalytic applications?

- Methodological Answer : Discrepancies arise from substituent electronic effects and solvent interactions:

- Solvent Screening : Compare reaction rates in DMF (polar aprotic) vs. THF (less polar). Trifluoromethyl groups enhance electrophilicity in polar solvents, improving amidation catalysis .

- Kinetic Studies : Use stopped-flow UV-Vis to monitor boronate ester formation. Pyrrolidine-substituted analogs show faster kinetics due to reduced steric hindrance .

Experimental Design & Data Analysis

Q. How to design a fluorescence probe using 2-(3-Pyrrolidinyl)phenylboronic Acid for detecting diols or metal ions?

- Methodological Answer : Leverage boronic acid-diol complexation or metal-induced structural changes:

- Probe Synthesis : Conjugate the boronic acid to a fluorophore (e.g., dansyl) via amide coupling. Validate via ¹H NMR and HRMS .

- Detection Mechanism : In the presence of Cu(II), the probe undergoes ESIPT (excited-state intramolecular proton transfer), yielding a 15-fold fluorescence increase at 450 nm (λₑₓ = 340 nm) .

- Selectivity Testing : Screen against competing ions (Fe³⁺, Zn²⁺) and sugars (glucose, fructose) to confirm specificity .

Q. What computational approaches predict the interaction of 2-(3-Pyrrolidinyl)phenylboronic Acid with biological targets?

- Methodological Answer : Combine docking, MD simulations, and QM/MM calculations:

- Docking : Use Glide (Schrödinger) to identify binding poses in sialic acid-binding proteins (e.g., lectins) .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of boronate-diol complexes. Key metrics: RMSD < 2 Å, hydrogen bond occupancy >80% .

- QM/MM : Calculate binding energies at the M06-2X/def2-TZVP level to quantify affinity differences between ortho/meta-substituted analogs .

Data Contradiction & Validation

Q. Why do solubility studies of phenylboronic acids with electron-withdrawing substituents show conflicting results?

- Methodological Answer : Solubility depends on substituent positioning and pH:

- pH Profiling : Measure solubility at pH 5–8. Trifluoromethyl groups at the para position reduce solubility (logP ~2.1) vs. meta (logP ~1.7) due to altered hydration .

- Counterion Effects : Compare hydrochloride vs. free base forms; protonation of pyrrolidine at pH < 6 increases aqueous solubility by 3-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.